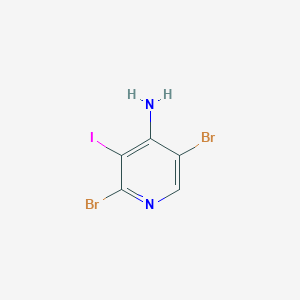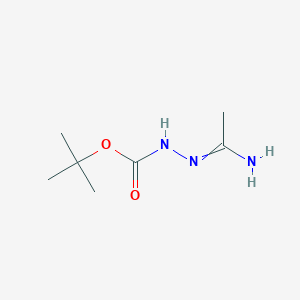
N-Boc-2-(1-Iminoetil)hidrazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-(1-Iminoethyl)hydrazine is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Aplicaciones Científicas De Investigación
N-Boc-2-(1-Iminoethyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of new pharmaceuticals and drug delivery systems.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
Target of Action
N-Boc-2-(1-Iminoethyl)hydrazine is primarily used in the identification and preparation of potent, highly selective, and brain penetrant phosphodiesterase 2A inhibitor PF-05180999 . Phosphodiesterase 2A is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers, cyclic adenosine monophosphate (cAMP), and cyclic guanosine monophosphate (cGMP).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(1-Iminoethyl)hydrazine typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for N-Boc-2-(1-Iminoethyl)hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated purification systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-2-(1-Iminoethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted hydrazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazines, which are valuable intermediates in organic synthesis and pharmaceutical research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Boc-2-(1-Iminoethyl)hydrazine include:
- N-Boc-hydrazine
- N-Boc-1,2-diaminoethane
- N-Boc-1,2-diaminopropane
Uniqueness
N-Boc-2-(1-Iminoethyl)hydrazine is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl N-(1-aminoethylideneamino)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROPCTMTKIHNFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
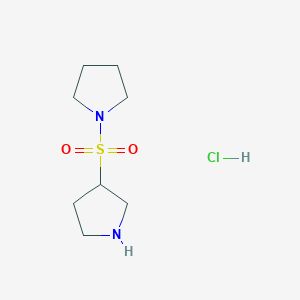

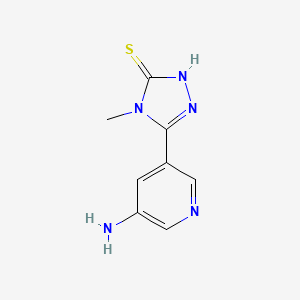

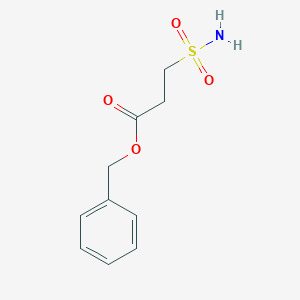
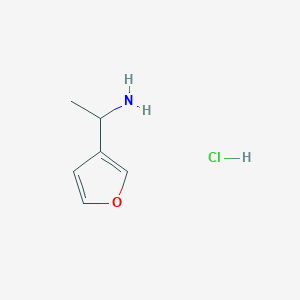
![3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride](/img/structure/B1378487.png)





![6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1378496.png)
